4-Ethoxy-2-methylthiazole
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Overview
Description
4-Ethoxy-2-methylthiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms. This particular compound is characterized by an ethoxy group at the fourth position and a methyl group at the second position on the thiazole ring. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2-methylthiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl acetoacetate with thiourea in the presence of a halogenating agent like N-bromosuccinimide. This reaction proceeds under mild conditions and yields the desired thiazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-2-methylthiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
4-Ethoxy-2-methylthiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new drugs.
Medicine: It is investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: The compound is used in the production of dyes, pigments, and as a flavoring agent in the food industry
Mechanism of Action
The mechanism of action of 4-Ethoxy-2-methylthiazole involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
2-Methylthiazole: Lacks the ethoxy group, making it less hydrophobic.
4-Methylthiazole: Lacks the ethoxy group, affecting its reactivity and biological activity.
2-Ethylthiazole: Similar structure but with an ethyl group instead of a methyl group, altering its physical and chemical properties
Uniqueness: 4-Ethoxy-2-methylthiazole is unique due to the presence of both ethoxy and methyl groups, which enhance its hydrophobicity and reactivity. These structural features contribute to its diverse biological activities and make it a valuable compound in various applications .
Properties
Molecular Formula |
C6H9NOS |
---|---|
Molecular Weight |
143.21 g/mol |
IUPAC Name |
4-ethoxy-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C6H9NOS/c1-3-8-6-4-9-5(2)7-6/h4H,3H2,1-2H3 |
InChI Key |
QNUQITXNECRQLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CSC(=N1)C |
Origin of Product |
United States |
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